methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate is a complex organic compound that features a phthalazinone core, a pyrrolidine ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Acylation Reaction: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phthalazinone core.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research into these activities could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate: can be compared with other phthalazinone derivatives, pyrrolidine-containing compounds, and benzoate esters.
Phthalazinone Derivatives: These compounds often exhibit similar chemical reactivity and biological activity.
Pyrrolidine-Containing Compounds: These compounds are known for their presence in various bioactive molecules.
Benzoate Esters: These esters are commonly used in pharmaceuticals and materials science.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(1-oxo-4-pyrrolidin-1-ylphthalazin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-30-22(29)15-8-10-16(11-9-15)23-19(27)14-26-21(28)18-7-3-2-6-17(18)20(24-26)25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYWMMBNMBFKQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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